molecular formula C15H30O3 B14346675 4-Hydroxybutyl 2-methyldecanoate CAS No. 91590-59-9

4-Hydroxybutyl 2-methyldecanoate

Cat. No.: B14346675
CAS No.: 91590-59-9
M. Wt: 258.40 g/mol
InChI Key: QCLKACIHVCRGFI-UHFFFAOYSA-N
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Description

4-Hydroxybutyl 2-methyldecanoate is an organic compound with the molecular formula C14H28O3. It is a colorless, oily liquid that is used in various chemical and industrial applications. This compound is known for its unique chemical structure, which includes a hydroxybutyl group and a methyldecanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxybutyl 2-methyldecanoate typically involves the esterification of 4-hydroxybutanol with 2-methyldecanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization further ensures the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybutyl 2-methyldecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: Forms 4-oxobutyl 2-methyldecanoate.

    Reduction: Forms 4-hydroxybutyl 2-methyldecanol.

    Substitution: Forms various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Hydroxybutyl 2-methyldecanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 4-Hydroxybutyl 2-methyldecanoate involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biomolecules, affecting their structure and function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further interact with biological systems. The compound’s lipophilic nature allows it to interact with cell membranes, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

4-Hydroxybutyl 2-methyldecanoate can be compared with other similar compounds such as:

    4-Hydroxybutyl acrylate: Similar in structure but contains an acrylate group instead of a methyldecanoate group.

    4-Hydroxybutyl acetate: Contains an acetate group instead of a methyldecanoate group.

    4-Hydroxybutyl benzoate: Contains a benzoate group instead of a methyldecanoate group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different functional groups attached to the hydroxybutyl moiety.

Properties

CAS No.

91590-59-9

Molecular Formula

C15H30O3

Molecular Weight

258.40 g/mol

IUPAC Name

4-hydroxybutyl 2-methyldecanoate

InChI

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-11-14(2)15(17)18-13-10-9-12-16/h14,16H,3-13H2,1-2H3

InChI Key

QCLKACIHVCRGFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C)C(=O)OCCCCO

Origin of Product

United States

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